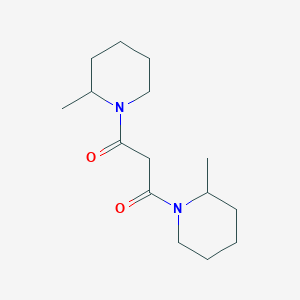

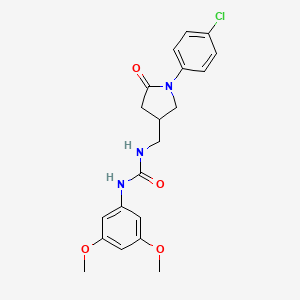

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of new poly(amide-imide)s based on a trimethylene moiety involved a three-step reaction starting with 4-nitrophenol and 1,3-dibromo propane, followed by reduction and polycondensation with hydantoin derivatives . Similarly, the synthesis of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was achieved through a series of reactions, characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the structure of 1,3-bis(8-chlorotheophyllin-7-yl)propane showed only intermolecular stacking and no intramolecular stacking . The crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione revealed a twisted E,E-conformation .

Chemical Reactions Analysis

The reactivity of β-diketones and related compounds can be complex, with various possible reactions depending on the conditions. The reaction of 3-methylthio-1,2-dithiolylium salts with 4-hydroxy-3H-pyran-2,6-dione led to the formation of propanones after acidic hydrolysis . Additionally, the decarbonylation of α-diketones under electron impact ionization-mass spectrometry was studied, showing a sequence of unexpected composite ion peaks .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined using a combination of experimental techniques and theoretical calculations. For instance, the thermogravimetric analysis (TGA and DTG), differential scanning calorimetry, and solubility tests were used to characterize new poly(amide-imide)s . The crystal structure of 2,2'-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) was analyzed, and its electronic properties were discussed using descriptors such as HOMO–LUMO and molecular electrostatic potential surfaces .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques: Researchers have developed various synthesis techniques for β-diketone derivatives, emphasizing the impact of hydration and molecular structure on their properties. For example, studies on the fragmentation of bis-phthalimide derivatives under electron impact ionization-mass spectrometry reveal how alkyl chain length affects compound stability and fragmentation patterns, indicating the importance of structural analysis in understanding these compounds' behaviors (Yosefdad, Valadbeigi, & Bayat, 2020).

Photophysical and Magnetic Properties

- Magnetic and Luminescent Properties: The synthesis and structural characterization of metal complexes with β-diketonate ligands, such as those incorporating lanthanides, demonstrate their potential in advanced photonic applications and materials science. For instance, investigations into mixed-ligand lanthanide complexes reveal insights into their luminescent properties and structural peculiarities, offering avenues for the development of luminescent materials (Taydakov et al., 2020).

Coordination Polymers and Networks

- Construction of Coordination Polymers: The exploration of coordination polymers using bis(β-diketonato) Co(II) complexes as linear building blocks shows the versatility of β-diketone derivatives in forming structured networks. These polymers have been studied for their potential applications in various fields, including catalysis and materials science (Yoshida, Nishikiori, & Yuge, 2013).

Photoluminescent and Electrochemical Studies

- Photoluminescent Materials: Research on iridium complexes containing β-diketonate ancillary ligands highlights their application in creating efficient green phosphorescent materials for use in organic light-emitting devices (OLEDs). This demonstrates the potential of β-diketone derivatives in enhancing the performance of photoluminescent materials and their utility in electronic devices (Liu et al., 2018).

Chemical Stability and Reaction Mechanisms

- Chemoselective Synthesis: Studies on the chemoselective thioacetalization using odorless β-diketone equivalents under solvent-free conditions underscore the chemical versatility and stability of these compounds, providing valuable methodologies for synthetic chemistry applications (Ouyang et al., 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3-bis(2-methylpiperidin-1-yl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-12-7-3-5-9-16(12)14(18)11-15(19)17-10-6-4-8-13(17)2/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRRKRDDZGUIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CC(=O)N2CCCCC2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)